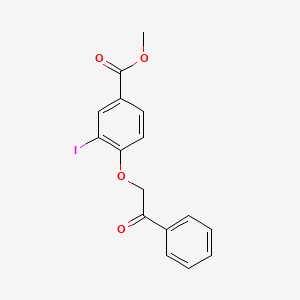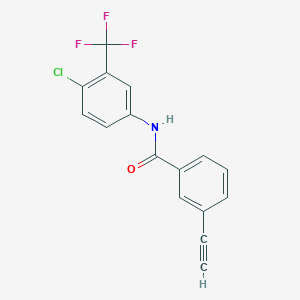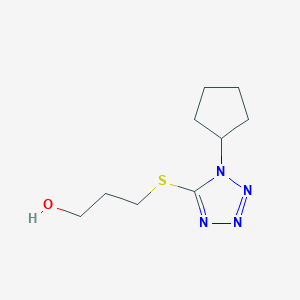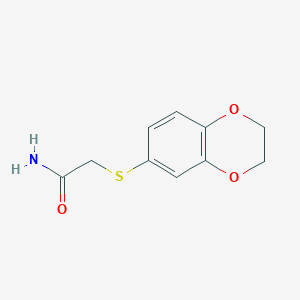
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is an organic compound that features a benzodioxane ring system linked to an acetamide group via a sulfanyl (thioether) linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Benzodioxane Ring: The starting material, 2,3-dihydrobenzo[1,4]dioxin-6-amine, is synthesized through a cyclization reaction involving catechol and ethylene glycol.
Thioether Formation: The benzodioxane amine is reacted with a suitable thiol, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.
Acetamide Formation: The resulting thioether is then acylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The acetamide group can be substituted with other acyl groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying biochemical pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide involves its interaction with specific enzymes and proteins. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This can be beneficial in managing conditions like diabetes by controlling blood sugar levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an acetamide group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfanyl linkage.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is unique due to its specific combination of a benzodioxane ring, sulfanyl linkage, and acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H11NO3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11NO3S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12) |
InChI-Schlüssel |
YFOACYXAGHCTEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




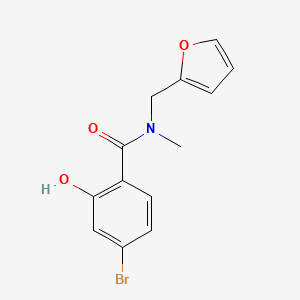
![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

